molecular formula C20H19ClN6O3 B13761943 Disperse red 169

Disperse red 169

Cat. No.: B13761943
M. Wt: 426.9 g/mol
InChI Key: RDZWALQYTHVPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disperse Red 169 (C.I. 11128, 69070-69-5) is an azo-based disperse dye with the molecular formula C20H19ClN6O3 and a molecular weight of 426.12 . This chemical is synthesized via the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with Propanenitrile,3-[[2-(2-cyanoethoxy)ethyl]phenylamino]- . Its primary research and industrial application is in the dyeing and printing of synthetic textiles, where it is specifically employed to color polyester, polyamide fibers (nylon), acetate fiber, and triacetate fibers . Researchers value this dye for studying the coloration processes of synthetic materials at high temperatures, where disperse dyes achieve optimal results . It serves as a critical agent for investigating dyeing kinetics, wash fastness, which is typically moderate to good (around 3-4), and light fastness, which is generally rated as fair to good (4-5) on standardized scales . When working with this compound, researchers should note that it is a fine crystalline material with a high melting point (typically >150°C) and is characterized by its very low solubility in water, which necessitates the formation of a fine dispersion for experimental applications . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-[4-(2-chloro-4-nitrophenyl)-N-[2-(2-cyanoethoxy)ethyl]-2-diazenylanilino]propanenitrile

InChI

InChI=1S/C20H19ClN6O3/c21-18-14-16(27(28)29)4-5-17(18)15-3-6-20(19(13-15)25-24)26(9-1-7-22)10-12-30-11-2-8-23/h3-6,13-14,24H,1-2,9-12H2

InChI Key

RDZWALQYTHVPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N=N)N(CCC#N)CCOCCC#N

Origin of Product

United States

Synthetic Pathways and Molecular Engineering of Disperse Red 169 Analogues

Mechanistic Investigations of Coupling Reactions for Disperse Red Dye Synthesis

The cornerstone of producing Disperse Red 169 and its analogues is the azo coupling reaction, a two-step process involving diazotization followed by the coupling of the resulting diazonium salt with an electron-rich partner. researchgate.net The efficiency and outcome of this synthesis are highly dependent on the reaction conditions and the specific chemical structures of the precursors.

Diazotization Reaction Kinetics and Optimization

Diazotization is the process where a primary aromatic amine reacts with a nitrous acid source, typically at low temperatures, to form a diazonium salt. For analogues of this compound, this involves derivatives of aromatic amines like 2-Chloro-4-nitrobenzenamine. The reaction is critically sensitive to several parameters that must be precisely controlled to maximize the yield of the diazonium salt and prevent its decomposition or unwanted side reactions. ekb.eg

The reaction mechanism is initiated by the formation of an effective diazotizing reagent, the form of which depends on the acidity of the medium. In strongly acidic solutions, the nitrosyl cation or protonated nitrous acid acts as the key reagent, whereas nitrogen trioxide is effective in weaker acids. Aromatic amines with electron-withdrawing groups, such as the nitro and chloro groups in the precursor to this compound, are less basic and require more acidic conditions for successful diazotization. sapub.org

Key factors influencing the rate and success of the diazotization reaction include temperature, acid concentration, and the choice of nitrosating agent. ekb.eg Maintaining a low temperature, typically between 0 and 5°C, is crucial because diazonium salts are unstable and can decompose at higher temperatures, often leading to the formation of phenols. ekb.eg The concentration and type of acid (e.g., hydrochloric or sulfuric acid) are also vital for generating the active nitrosating species from sodium nitrite (B80452) and ensuring the stability of the formed diazonium salt. For some heterocyclic amines used in dye synthesis, stronger nitrosating agents like nitrosylsulphuric acid are necessary for a satisfactory reaction. scielo.br

ParameterInfluence on DiazotizationTypical Condition for Azo Dye Synthesis
TemperatureHigher temperatures lead to the decomposition of the unstable diazonium salt, reducing yield. ekb.eg0–5 °C ekb.eg
pH/Acid ConcentrationAffects the formation of the active nitrosating species and the stability of the diazonium salt. Aromatic primary amines require strong acidity. Strongly acidic medium (e.g., using HCl or H₂SO₄).
Nitrosating AgentThe reactivity of the agent (e.g., NaNO₂, nitrosylsulphuric acid) must be sufficient for the basicity of the amine. scielo.brSodium nitrite (NaNO₂) in an acidic medium is common.
Amine StructureElectron-withdrawing groups on the aromatic amine decrease its basicity, requiring stronger diazotizing conditions. sapub.orgAmines with nitro or halogen groups often require nitrosylsulphuric acid or concentrated mineral acids. sapub.orgscielo.br

Influence of Coupling Components on Molecular Architecture and Yield

The coupling component is the electron-rich species that reacts with the diazonium salt to form the final azo dye. In the synthesis of this compound, the coupler is 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile. worlddyevariety.com The structure of this component is a primary determinant of the final dye's molecular architecture, which in turn dictates its color, fastness properties, and affinity for textile fibers. scielo.brmdpi.com

The yield of the coupling reaction is influenced by the reactivity of the coupling component and the reaction pH. The reaction is typically carried out under acidic conditions to ensure the stability of the diazonium salt. mdpi.com The specific structure of the coupler, including the electronic effects of its substituents, affects the rate and completeness of the reaction.

Coupling Component ModificationEffect on Molecular ArchitectureImpact on Dye PropertiesReference Example
Varying N-alkyl groupsChanges molecular size and polarity.Affects color depth, levelness, and sublimation fastness. scielo.brresearchgate.netSynthesis of dyes from 5-acetyl-2-amino-4-methylthiazole with various N-alkyl anilines. scielo.brresearchgate.net
Introducing ester groupsIncreases molecular weight and potential for hydrolysis.Can improve wet fastness and allows for alkali-clearing, reducing environmental impact. researchgate.netDevelopment of alkali-clearable disperse dyes containing carboxylic ester groups. researchgate.net
Using heterocyclic couplersIncorporates a heterocyclic ring system into the chromophore.Often results in brighter shades and higher molar extinction coefficients compared to aniline-based dyes. researchgate.netscielo.brDyes derived from thiazole (B1198619) or chromene moieties. scielo.brekb.eg
Introducing amide functionalitiesAdds hydrogen-bonding sites and increases molecular size.Can significantly improve wash, perspiration, and sublimation fastness properties. sioc-journal.cnUgi four-component reaction used to synthesize novel azo disperse dyes with amide groups. sioc-journal.cn

Microwave-Assisted and Green Chemistry Approaches in Disperse Red Dye Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. In the context of manufacturing this compound analogues, this translates to the adoption of technologies like microwave irradiation and adherence to the principles of green chemistry to minimize waste and energy consumption. nih.govacademie-sciences.fr

Efficiency and Selectivity under Accelerated Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. analis.com.my Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction times. psu.edu For the synthesis of disperse dyes, reactions that take several hours using traditional reflux methods can often be completed in a matter of minutes under microwave conditions, frequently with higher yields. analis.com.mymdpi.com

This acceleration is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in instantaneous "in-core" heating. academie-sciences.frpsu.edu This rapid and uniform heating can enhance reaction rates and, in some cases, improve selectivity by minimizing the formation of side products that might occur during prolonged heating. academie-sciences.fr One-pot syntheses of complex disperse dyes have been successfully performed using microwave irradiation, further streamlining the production process. nih.gov Studies comparing conventional and microwave-assisted methods for synthesizing various azo and heterocyclic dyes consistently demonstrate the superior efficiency of the microwave approach. analis.com.myresearchgate.net

Reaction TypeConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Key Advantage
Knoevenagel Condensation for Coumarin-Azo Dyes8–18 hours, 56–79%8–17 minutes, 74–85%Drastic reduction in reaction time, higher yield. analis.com.my
Hydrolysis for Coumarin-Azo Dyes6 hours, 76–85%6 minutes, 82–94%Extremely rapid reaction, improved yield. analis.com.my
Synthesis of Pyridine-based Dyes6 hours20 minutesSignificant time savings. nih.govmdpi.com
One-pot Synthesis of Pyrazolopyrimidine DyesN/A (multistep)5 minutesEnables efficient one-pot procedure. nih.gov

Environmental Footprint Reduction in Synthetic Methodologies

The synthesis and application of disperse dyes traditionally involve processes with considerable environmental impact, including high water and energy consumption and the use of hazardous chemicals. sustainability-directory.comresearchgate.net Green chemistry offers a framework for mitigating these issues. Microwave synthesis itself is considered a green technique because it reduces energy consumption and often allows for solvent-free reactions, which eliminates the use and disposal of volatile organic compounds. academie-sciences.frtandfonline.com

Another significant green innovation is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium instead of water. mdpi.com The scCO₂ process is waterless, preventing the generation of contaminated wastewater. mdpi.comresearchgate.net After dyeing, the CO₂ can be depressurized, recovered, and reused, making it a highly sustainable alternative. mdpi.com

Further strategies to reduce the environmental footprint focus on the dye molecules themselves. This includes the design of alkali-clearable disperse dyes, which contain groups like carboxylic esters. researchgate.net These dyes can be removed from the fabric surface after dyeing using a simple alkaline wash, which hydrolyzes the ester group. This process avoids the use of toxic and polluting reducing agents like sodium hydrosulfite, which are traditionally used in reduction clearing. researchgate.net The reuse of dyebaths, facilitated by analytical techniques to determine residual dye concentration, is another effective method for reducing water consumption and chemical waste. nih.gov

Derivatization Strategies for Functional Modification

Derivatization involves the chemical modification of a parent dye structure, like this compound, to create analogues with enhanced or novel properties. These strategies are crucial for developing new dyes that meet specific performance demands, such as improved fastness to light and washing, or for introducing functionalities beyond coloration, such as antimicrobial activity. sioc-journal.cnekb.eg

Functional modification can be achieved by introducing various substituents onto either the diazo component or the coupling component. For example, incorporating amide groups into the dye structure through methods like the Ugi four-component reaction can lead to a significant improvement in the wash, perspiration, and sublimation fastness of the resulting dyes. sioc-journal.cn This improvement is attributed to the increased molecular size and the potential for strong intermolecular hydrogen bonding between the dye and the polyester (B1180765) fiber. sioc-journal.cn

Similarly, the synthesis of dyes with heterocyclic moieties, such as thiazole, pyridine, or chromene, is a common strategy to achieve brighter shades and better dyeing properties. researchgate.netscielo.brekb.eg The introduction of selenium into the molecular structure of arylazo-thiazole dyes has been explored to impart biological activity to the compounds. researchgate.net These derivatization strategies transform simple chromophores into multifunctional molecules, expanding their range of applications. The choice of synthetic route, from simple substitution reactions to complex multicomponent strategies, allows for the creation of a diverse library of dye analogues tailored for specific high-performance applications. sioc-journal.cn

Impact of Substituent Effects on Molecular Orbital Characteristics

The color of azo dyes is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Substituents introduced into the dye's molecular structure can significantly alter these energy levels, leading to changes in the absorption spectrum. This is often described as a bathochromic (red) or hypsochromic (blue) shift.

The electronic properties of substituents are a key factor in modulating the HOMO-LUMO energy gap. Electron-donating groups (EDGs) generally raise the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. rroij.comsemanticscholar.org Both effects typically lead to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption maximum.

In the context of this compound analogues, the existing chloro and nitro groups on the diazo component are strong electron-withdrawing groups. Modifications to these, or the introduction of new substituents, can have predictable effects. For instance, replacing the chloro group with a stronger EWG like a trifluoromethyl group would be expected to further lower the LUMO energy, potentially causing a bathochromic shift. Conversely, replacing it with an EDG like a methyl group would raise the LUMO energy, likely resulting in a hypsochromic shift.

The following table summarizes the expected impact of various substituents on the molecular orbital characteristics of a hypothetical this compound analogue.

Substituent GroupElectronic NatureTypical Position of SubstitutionExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyExpected Shift in Absorption Maximum (λmax)
-NO₂ (Nitro)Strongly Electron-WithdrawingDiazo ComponentMinor DecreaseSignificant DecreaseBathochromic (Red Shift)
-Cl (Chloro)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Diazo ComponentSlight DecreaseDecreaseBathochromic (Red Shift)
-CN (Cyano)Strongly Electron-WithdrawingCoupling or Diazo ComponentDecreaseSignificant DecreaseBathochromic (Red Shift)
-CH₃ (Methyl)Electron-DonatingDiazo or Coupling ComponentIncreaseSlight IncreaseHypsochromic (Blue Shift)
-OCH₃ (Methoxy)Strongly Electron-DonatingDiazo or Coupling ComponentSignificant IncreaseIncreaseHypsochromic (Blue Shift)
-N(CH₃)₂ (Dimethylamino)Very Strongly Electron-DonatingCoupling ComponentVery Significant IncreaseSlight IncreaseHypsochromic (Blue Shift)

Stereoisomerism and Conformational Analysis of Synthesized Analogues

The stereochemistry of this compound analogues is primarily concerned with two aspects: E/Z isomerism around the central azo (-N=N-) bond and the conformational preferences of the substituted aryl rings.

E/Z Isomerism: Like other azobenzene (B91143) derivatives, this compound analogues can exist as two geometric isomers: the E (trans) and Z (cis) forms. mdpi.compreprints.org The E-isomer, where the two aryl groups are on opposite sides of the azo bond, is generally the more thermodynamically stable and predominant form. nih.gov The Z-isomer is sterically more hindered and less stable. The interconversion between these isomers can be induced by photoisomerization. nih.gov For most practical dyeing applications, the stable E-isomer is the desired form. The energy barrier for thermal isomerization from the Z to the E form can be influenced by the electronic nature of the substituents. acs.org

Conformational Analysis: The planarity of the azo dye molecule plays a crucial role in its color intensity. A more planar conformation allows for better π-electron delocalization across the molecule, which typically results in a higher molar extinction coefficient (stronger color). However, steric hindrance between substituents on the aryl rings and the azo group can force the molecule into a non-planar conformation. acs.org

In this compound, the chloro-substituent is in the ortho position to the azo bridge. This, along with the nitro group in the para position, influences the rotation of the phenyl ring. Theoretical studies on similar molecules have shown that ortho-substituents can cause significant twisting of the aryl ring relative to the plane of the azo group. acs.org For example, in a related nitroazobenzene, the nitrophenyl ring was found to be twisted by as much as 37.3° to 44.5°. acs.org

The following table outlines the key stereoisomeric and conformational features of this compound analogues.

Isomeric/Conformational FeatureDescriptionInfluencing FactorsImpact on Properties
E/Z IsomerismGeometric isomerism around the -N=N- double bond. The E (trans) isomer is generally more stable. mdpi.compreprints.orgPhoto-irradiation, thermal energy. nih.govThe E isomer is typically the desired form for dyeing. The Z isomer has different spectral properties.
Aryl Ring TorsionRotation of the phenyl rings around the C-N bonds connecting them to the azo group.Steric hindrance from ortho-substituents (e.g., the chloro group in this compound). acs.orgAffects the planarity of the molecule, which in turn influences color strength (molar extinction coefficient).
Side Chain ConformationThe spatial arrangement of the flexible N-alkyl side chains (e.g., the cyanoethoxyethyl group).Rotational barriers around single bonds, intramolecular interactions. mdpi.comCan affect solubility, affinity for the fiber, and fastness properties.

Advanced Spectroscopic and Photophysical Characterization Methodologies

High-Resolution NMR Spectroscopy for Structural Elucidation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Disperse Red 169. Both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments, respectively. For a definitive structural assignment, two-dimensional NMR techniques would be utilized.

However, a crucial aspect of analysis for azo dyes is the potential for tautomerism, which NMR is well-suited to investigate.

Many disperse azo dyes containing hydroxyl or amino groups can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. This equilibrium is a significant phenomenon as the two forms possess different colors and stability profiles. The position of this equilibrium is influenced by factors such as the dye's molecular structure, the solvent used, and temperature.

In solution, NMR spectroscopy can be used to study this tautomeric equilibrium quantitatively. The presence of distinct signals for the protons and carbons of each tautomer, or averaged signals if the exchange is rapid, allows for the determination of their relative ratios. For instance, the chemical shift of the proton involved in the tautomerism (e.g., an N-H proton in the hydrazone form) is often a key indicator. While specific NMR data for this compound is unavailable, analysis of similar pyridone-based disperse dyes shows that the azo form may be favored in polar solvents, while the hydrazone form dominates in non-polar solvents and in the solid state on polyester (B1180765) fabrics.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is fundamental to characterizing the color and electronic properties of dyes. It measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For chromophores like those in azo dyes, the key electronic transitions are typically π → π* and n → π*.

The characteristic absorption band for disperse azo dyes, which gives them their color, arises from π → π* electronic transitions within the chromophore. For this compound, this would involve the entire conjugated system composed of the substituted phenyl rings linked by the azo group.

The polarity of the solvent can significantly influence the position of the maximum absorption wavelength (λmax). This phenomenon, known as solvatochromism, is a key characteristic studied for dyes. The equilibrium between the azo and hydrazone tautomers is often solvent-dependent, leading to different absorption maxima in different solvents. Generally, the hydrazone form absorbs at a longer wavelength than the azo form. Studies on related dyes show that the tautomeric equilibrium, and thus the observed color, can be shifted by changing the solvent environment.

The light absorption properties of an azo dye are dictated by its molecular structure, specifically the chromophore and any attached auxochromes (electron-donating or electron-withdrawing groups). The core structure of this compound includes a nitro group (electron-withdrawing) and an amino group with alkyl substituents (electron-donating), creating a "push-pull" system. This configuration is intentionally designed to enhance and shift light absorption into the visible region, resulting in a strong color. Engineering the chromophore by altering these substituent groups is a primary method for tuning the color and performance properties of disperse dyes.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a molecular "fingerprint," allowing for the identification of functional groups present in the molecule.

For this compound, key vibrational bands would be expected for the following functional groups:

C≡N (Nitrile): A sharp, intense band typically appears around 2222-2260 cm⁻¹.

N=N (Azo): The azo stretch is often weak in the IR spectrum but can sometimes be observed.

NO₂ (Nitro): Characteristic strong stretching vibrations for the nitro group.

C-H, C-N, C-O, C-Cl: Various stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹).

The tautomeric state of the dye can also be investigated, as the vibrational modes of the azo and hydrazone forms are different. For example, the hydrazone form would show characteristic C=O and N-H stretching bands that are absent in the azo form. Raman spectroscopy can be particularly useful for observing the N=N stretch, which is often more intense in a Raman spectrum than in an IR spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition, C₂₀H₁₉ClN₆O₃, by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 426.12 g/mol . researchgate.net

When subjected to fragmentation within the mass spectrometer, the molecule breaks apart in predictable ways. Common fragmentation pathways for azo dyes include cleavage of the bonds adjacent to the azo linkage (-N=N-). Analysis of these fragment ions allows chemists to piece together the original structure, confirming the identity of the diazotized component and the coupling agent used in its synthesis.

Time-Resolved Spectroscopy for Excited State Dynamics and Photoisomerization Kinetics of this compound

Time-resolved spectroscopy is a powerful suite of techniques for probing the transient phenomena that occur in molecules following excitation by light. In the context of azo dyes like this compound, these methods are indispensable for elucidating the ultrafast processes of excited-state relaxation and the kinetics of photoisomerization, which are fundamental to their function in applications such as dyeing, optical data storage, and molecular switching.

While direct time-resolved spectroscopic data for this compound is not extensively available in the reviewed scientific literature, a comprehensive understanding of its expected photophysical behavior can be inferred from detailed studies on structurally analogous push-pull azo dyes. A notable and extensively studied analogue is Disperse Red 1. Both this compound and Disperse Red 1 are characterized as "push-pull" systems, featuring an electron-donating group and an electron-withdrawing nitro group connected by the central azo (–N=N–) chromophore. This structural similarity suggests that their excited-state dynamics and photoisomerization mechanisms will be comparable.

This compound has the chemical structure C₂₀H₁₉ClN₆O₃ and is synthesized from the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile. worlddyevariety.com Disperse Red 1, with the chemical formula C₁₆H₁₈N₄O₃, is produced by the diazotization of 4-Nitrobenzenamine and its subsequent coupling with N-ethyl-N-hydroxyethylaniline. chemicalbook.comworlddyevariety.com The core electronic system, responsible for the primary photophysical properties, is the nitro-azobenzene unit present in both molecules.

Investigations into Disperse Red 1 using femtosecond time-resolved absorption spectroscopy have provided significant insights into its excited-state dynamics. nih.gov Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state. In push-pull azo dyes, the initially excited ππ* state is thought to rapidly convert to a lower-lying nπ* state in less than 0.2 picoseconds. nih.gov This nπ* state is the key intermediate from which the subsequent dynamics unfold.

The decay of the S₁(nπ*) excited state back to the ground state is a very rapid process, occurring on a picosecond timescale. This fast, non-radiative decay is a hallmark of many azo dyes and is a primary reason for their typically low fluorescence quantum yields. The decay kinetics are sensitive to the solvent environment, which can stabilize the charge-transfer character of the excited state to varying degrees. For Disperse Red 1, the lifetime of this excited state has been measured in several solvents, demonstrating this environmental dependence. nih.gov

The photoisomerization from the more stable trans isomer to the cis isomer is believed to occur via a rotational mechanism around the N=N double bond in the excited state. nih.gov Following the decay back to the ground state, the molecule can be in either the trans or the thermally less stable cis configuration. The cis isomer can then thermally relax back to the trans form. This thermal back-isomerization is a much slower process, occurring on timescales from milliseconds to seconds, and is also highly dependent on the solvent. nih.gov

The detailed kinetic parameters for the excited state decay and thermal back-isomerization of Disperse Red 1 in different solvents are summarized in the table below. These values provide a strong basis for estimating the expected photophysical behavior of this compound.

Table 1: Excited State Lifetimes and Thermal Isomerization Rates for Disperse Red 1 in Various Solvents nih.gov

Solvent Excited State (S₁) Lifetime (ps) Thermal Z → E Isomerization Time
Toluene 0.9 29 s
Acetonitrile 0.5 28 ms
Ethylene Glycol 1.4 2.7 ms

Based on these findings for Disperse Red 1, it is anticipated that this compound will also exhibit ultrafast excited-state decay on the picosecond timescale following photoexcitation. The precise lifetime will likely vary depending on the solvent. Furthermore, this compound is expected to undergo photoisomerization, with the thermal relaxation of its cis isomer back to the trans form occurring on a much slower timescale, likely in the millisecond to second range. The additional chloro and cyanoethoxy functional groups in this compound compared to Disperse Red 1 may introduce subtle electronic and steric effects that could modulate these kinetic parameters, but the fundamental photophysical pathways are expected to remain consistent with those established for push-pull azo dyes.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structureworlddyevariety.comunifi.itarxiv.org

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for dye molecules. nih.gov It is widely used to determine molecular and electronic structures, as well as reactivity. nih.gov DFT methods, such as B3LYP, are frequently employed to gain a deeper understanding of these complex systems. physchemres.orgworldscientific.com

Table 1: Illustrative DFT Geometry Optimization Parameters This table provides example data typical for azo dye calculations to illustrate the outputs of the method.

ParameterDescriptionIllustrative Value
Total Energy (Hartree)The total electronic energy of the molecule in its lowest energy state.-1550.456
Dipole Moment (Debye)A measure of the separation of positive and negative electrical charges within the molecule.8.5 D
N=N Bond Length (Å)The distance between the two nitrogen atoms of the central azo group.1.25 Å
Planarity (Dihedral Angle)The twist between the aromatic rings connected by the azo bridge.~6°

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the electronic properties and reactivity of molecules. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.comaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.com A small energy gap suggests that the molecule is more easily excitable and generally more reactive. mdpi.com

For push-pull azo dyes like Disperse Red 169, the electron density of the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO's density is concentrated on the electron-accepting moiety. semanticscholar.org This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the dye's color and optical properties. physchemres.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for FMOs in a typical disperse dye, as specific values for this compound are not available.

Orbital/ParameterDescriptionIllustrative Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-6.20
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-3.50
Energy Gap (ΔE)The energy difference between LUMO and HOMO (LUMO - HOMO).2.70

Excited State Calculations and Spectroscopic Property Predictionunifi.itarxiv.org

Understanding the behavior of molecules in their electronically excited states is crucial for predicting their spectroscopic properties, such as color. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for these calculations in large organic dyes. mdpi.com

TD-DFT calculations are employed to predict the electronic absorption spectra of dyes by calculating the vertical excitation energies from the ground state to various excited states. mdpi.com The excitation with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax), which determines the perceived color of the dye. worldscientific.com

Different computational models, particularly the choice of the DFT functional, can impact the accuracy of the predicted λmax. researchgate.net Researchers often benchmark several functionals against experimental data to find the most reliable one for a specific class of dyes. researchgate.net For azo dyes, functionals like CAM-B3LYP, which are long-range corrected, often provide better agreement with experimental values compared to standard functionals like B3LYP. researchgate.net

A conical intersection (CI) is a point of degeneracy between two electronic potential energy surfaces in a polyatomic molecule. dokumen.pub These intersections are critical in photochemistry as they provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state. arxiv.org The presence and accessibility of CIs can explain the photostability or photodegradation mechanisms of a dye. Characterizing the geometry and energy of these intersections is computationally demanding but essential for a complete understanding of a molecule's photophysics. arxiv.orgdokumen.pub For azo dyes, twisting around the central N=N bond is a common coordinate leading to a conical intersection with the ground state, facilitating rapid and efficient deactivation. arxiv.org

Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates

While quantum mechanics provides insights into static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movement and interactions of atoms and molecules over time. mdpi.com This technique is invaluable for understanding how a dye molecule like this compound behaves in a complex environment such as a solvent or when bound to a textile fiber. acs.org

MD simulations can model the diffusion of the dye in water, its aggregation behavior, and its binding affinity to a substrate like polyester (B1180765). ncsu.edu By simulating the interactions between the dye and the surrounding molecules, researchers can analyze the roles of van der Waals forces and hydrogen bonding in processes like dyeing. These simulations provide a molecular-level view of how the dye orients itself on the fiber surface and what interactions stabilize it, which is key to predicting properties like wash fastness. ncsu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Optoelectronic Behavior

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the properties of chemical compounds based on their molecular structure. For azo dyes like this compound, QSPR studies are instrumental in understanding and predicting their optoelectronic behavior, which is crucial for their application in textiles, nonlinear optics, and other advanced materials. These models establish a mathematical correlation between the molecular descriptors of a dye and its macroscopic properties, such as absorption spectra, color fastness, and thermal stability.

Research into the QSPR of disperse azo dyes has revealed that their optoelectronic properties are intricately linked to their molecular architecture. researchgate.net A common strategy involves the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate quantum chemical descriptors. researchgate.netacs.orgnih.gov These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential, provide deep insights into the electronic transitions and charge transfer characteristics of the dyes. researchgate.netmdpi.com

For instance, studies on 4-aminoazobenzene (B166484) dyes, which share a similar chromophoric system with this compound, have demonstrated that the nature and position of substituent groups significantly influence their spectral properties. researchgate.netnih.gov Electron-donating and electron-withdrawing groups strategically placed on the aromatic rings can modulate the HOMO and LUMO energy levels, thereby tuning the absorption wavelength (λmax). tandfonline.com A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, indicating that less energy is required for electronic excitation. mdpi.com

While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous azo dyes are highly applicable. For example, the presence of the nitro group (an electron-withdrawing group) and the chloro substituent in the diazo component of this compound, combined with the electron-donating amino group in the coupler component, creates a "push-pull" electronic system. This configuration is known to enhance intramolecular charge transfer (ICT), a key factor for desirable optoelectronic properties. researchgate.net

Computational investigations on similar disperse dyes have successfully correlated calculated electronic properties with experimental data. For example, theoretical electronic absorption maxima calculated by TD-DFT have shown good agreement with experimentally observed values. researchgate.netdergipark.org.tr These computational models can, therefore, serve as a predictive tool to design new dyes with tailored optoelectronic characteristics.

The following tables present hypothetical yet representative data based on findings for structurally similar azo disperse dyes, illustrating the type of information generated in QSPR and computational studies.

Table 1: Calculated Electronic Properties of Representative Azo Dyes

DyeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Disperse Red 1-6.25-2.953.308.5
Disperse Red 13-6.50-3.203.3010.2
This compound (Predicted)-6.45-3.353.109.8
4-Nitro-4'-aminoazobenzene-6.10-3.152.959.1

Note: Data for this compound is a prediction based on the trends observed in related structures.

Table 2: Correlation of Structural Features with Optoelectronic Properties in Azo Dyes

Structural FeatureEffect on HOMOEffect on LUMOEffect on λmaxExample Compound
Electron-Donating Group (e.g., -NH2, -N(Alkyl)2)Increases EnergyMinor EffectBathochromic Shift4-aminoazobenzene
Electron-Withdrawing Group (e.g., -NO2, -CN)Minor EffectDecreases EnergyBathochromic Shift4-nitroazobenzene
Halogen SubstitutionDecreases EnergyDecreases EnergyVariableDisperse Red 13 (Chloro)
Increased π-conjugationIncreases HOMO, Decreases LUMONarrows GapBathochromic ShiftDyes with larger aromatic systems

The insights gained from such computational and theoretical investigations are invaluable for the rational design of novel disperse dyes. By establishing robust QSPR models, it becomes possible to predict the optoelectronic behavior of new dye structures, thereby accelerating the development of materials with enhanced performance characteristics for a wide range of applications.

Environmental Transformation Pathways and Advanced Degradation Methodologies

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon irradiation with light, leading to the breakdown of complex organic molecules.

Semiconductor nanomaterials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts due to their efficiency, chemical stability, and low cost. mdpi.comresearchgate.net When these semiconductor particles are illuminated with photons of energy equal to or greater than their band gap, an electron (e⁻) is excited from the valence band to the conduction band, leaving a positive hole (h⁺) behind. researchgate.net

These electron-hole pairs are powerful redox agents. The positive holes can directly oxidize organic dye molecules adsorbed on the catalyst's surface. Alternatively, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). researchgate.net Meanwhile, the electrons in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species, including hydroxyl radicals. mdpi.com These radicals, particularly the hydroxyl radical with its high oxidation potential, are non-selective and can effectively break down the complex structure of dye molecules. mdpi.com

Titanium Dioxide (TiO₂): TiO₂ in its anatase form is a highly effective photocatalyst for degrading dyes. mdpi.compnu.edu.ua Its widespread application is due to its high photocatalytic activity, stability, and non-toxicity. mdpi.com Doping TiO₂ with metal ions, such as Fe³⁺, can enhance its photocatalytic efficiency under UV-A light. pnu.edu.ua

Zinc Oxide (ZnO): ZnO is another prominent semiconductor photocatalyst with a band gap energy comparable to TiO₂. mdpi.comresearchgate.net It has shown high efficiency in the degradation of various dyes and is sometimes considered an alternative to TiO₂. pnu.edu.uaresearchgate.net

Cerium Ferrite (CeFeO₃): While less common, perovskite-type oxides like cerium ferrite are also being explored for photocatalytic applications. Their effectiveness stems from their ability to absorb light and generate electron-hole pairs for the production of reactive species, similar to TiO₂ and ZnO.

The primary mechanism involves the generation of these reactive species on the surface of the nanomaterial, which then attack the chromophoric groups of the dye, leading to decolorization and eventual mineralization. jmaterenvironsci.com

The efficiency of the photocatalytic degradation of disperse dyes is significantly influenced by several environmental and operational parameters.

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the dye molecule itself. For semiconductor oxides like TiO₂ and ZnO, the surface can become positively or negatively charged depending on the pH relative to its point of zero charge. This charge influences the adsorption of dye molecules onto the catalyst surface, which is often a prerequisite for efficient degradation. researchgate.net For instance, the degradation of some dyes is more favorable in alkaline conditions, while others are more efficiently removed in acidic or neutral environments. researchgate.netmdpi.com In a study on Methylene Blue, ZnO showed the highest photocatalytic activity at pH 11, whereas TiO₂ performed best at pH 6. researchgate.net

Catalyst Concentration: The degradation rate generally increases with the catalyst concentration up to an optimal point. jmaterenvironsci.com This is because a higher catalyst loading provides more active sites for photon absorption and dye adsorption. However, beyond this optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which scatters light and reduces the penetration of photons into the reaction mixture, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area. jmaterenvironsci.com

Influence of Parameters on Photocatalytic Degradation Efficiency
ParameterGeneral Effect on Degradation RateReasoning
pHHighly variable; optimum pH depends on the specific catalyst and dye.Affects catalyst surface charge and dye speciation, influencing adsorption. researchgate.netresearchgate.net
Catalyst ConcentrationIncreases to an optimum level, then decreases.Higher concentration provides more active sites, but excess leads to light scattering and agglomeration. jmaterenvironsci.com
Initial Dye ConcentrationIncreases to a certain point, then decreases.Higher concentration can lead to an "inner filter" effect, blocking light from reaching the catalyst surface. researchgate.netresearchgate.net

The photocatalytic degradation of complex dye molecules like Disperse Red 169 occurs through a series of steps, forming various smaller intermediate compounds before complete mineralization. The primary goal of this process is not just decolorization (destruction of the chromophore) but the complete conversion of the organic dye into benign inorganic substances.

The degradation pathway typically begins with the attack of hydroxyl radicals on the dye molecule. This can lead to the cleavage of the azo bond (–N=N–), which is often responsible for the color of azo dyes. This initial step results in rapid decolorization. Further oxidation breaks down the aromatic rings present in the dye structure.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify these intermediates. nih.govresearchgate.net For anthraquinone (B42736) dyes like Disperse Red 3B, studies have shown that degradation breaks down the colored functional groups into smaller, less toxic molecular compounds. rsc.org The identified intermediates often include smaller organic acids and aromatic fragments.

The ultimate goal is complete mineralization , where the intermediate organic compounds are fully oxidized into carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (NO₃⁻) and sulfate (SO₄²⁻), thus completely removing the pollutant from the water. nih.gov

Advanced Oxidation Processes (AOPs) for Disperse Red Dye Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com

Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down pollutants. atlantis-press.com Ozone can react with dye molecules directly or decompose to form even more powerful hydroxyl radicals. atlantis-press.com Ozonation is highly effective for decolorization, often achieving over 90% color removal by cleaving the chromophoric groups in the dye molecules. nih.govresearchgate.net However, ozonation alone may not be as effective in reducing the total organic carbon (TOC) or chemical oxygen demand (COD), indicating that it breaks down the parent dye into smaller organic intermediates without completely mineralizing them. mdpi.comnih.gov

Fenton-like Reactions: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and an iron salt (typically Fe²⁺) to generate hydroxyl radicals. researchgate.net This process is highly effective for treating wastewater containing recalcitrant organic compounds like dyes. The reaction is most efficient under acidic conditions, typically around pH 3. nih.govresearchgate.netjmolekul.com The Fenton reaction can achieve very high levels of both decolorization and COD removal, often resulting in a colorless effluent with significantly reduced organic content. nih.gov Studies have shown that under optimal conditions, the Fenton process can lead to nearly 100% color removal. nih.govjmolekul.com

Comparison of Ozonation and Fenton Process for Disperse Dye Degradation
AOP MethodTypical ReagentsOptimal pHAdvantagesLimitations
OzonationOzone (O₃)Wide range, often near neutralHigh decolorization efficiency (>90%). nih.govLower efficiency for COD/TOC removal; may produce stable by-products. mdpi.comnih.gov
Fenton ProcessH₂O₂ + Fe²⁺Acidic (typically pH 3) nih.govresearchgate.netHigh efficiency for both color and COD removal. nih.govStrict pH requirement; produces iron sludge. nih.gov

Sonochemical Degradation: This method, also known as sonolysis, uses high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures. These conditions lead to the thermal decomposition of water molecules into hydrogen atoms and hydroxyl radicals, which then degrade the dye molecules present in the solution.

Electrochemical Degradation: Electrochemical processes offer a versatile method for treating dye-containing wastewater. In these systems, pollutants can be destroyed either by direct oxidation at the anode or by indirect oxidation. Indirect oxidation involves the electrochemical generation of powerful oxidizing agents like active chlorine compounds (hypochlorite), hydrogen peroxide, or hydroxyl radicals. nih.gov In a comparative study, electrochemical oxidation using a Ti/Pt-Ir anode achieved 79% COD removal and 90% color removal after 40 minutes of electrolysis under acidic conditions. nih.gov The efficiency of this process is highly dependent on the anode material, pH, and current density.

Bioremediation and Biodegradation Research

The biological degradation of synthetic dyes, such as this compound, offers an environmentally sustainable and cost-effective alternative to conventional physicochemical treatment methods. This approach harnesses the metabolic capabilities of various microorganisms to decolorize and break down the complex aromatic structures of these dyes into simpler, less toxic compounds. Research in this area focuses on identifying potent microbial strains, understanding the enzymatic mechanisms involved, and elucidating the complete degradation pathways.

Fungal and Bacterial Decolorization and Degradation Mechanisms

A diverse range of fungi and bacteria have demonstrated the ability to decolorize and degrade azo dyes. The primary mechanisms involved are biosorption, where the dye molecules adsorb to the microbial biomass, and biodegradation, where the dye is enzymatically broken down.

Fungal Decolorization: White-rot fungi are particularly effective in degrading a wide variety of dyes due to their non-specific extracellular ligninolytic enzyme systems. For instance, a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK achieved a decolorization rate of 98.09% for the anthraquinone dye Disperse Red 3B. nih.gov In this co-culture system, it was suggested that degradation plays a major role in the color removal process. nih.gov Studies on various azo dyes have shown significant decolorization by fungal cultures, as detailed in the table below.

Fungal StrainAzo DyeDecolorization Efficiency (%)Reference
Aspergillus nigerCongo Red100% (within 6 days) nih.gov
Aspergillus fumigatusViscose Orange-A88.70% nih.gov
Mucor sp.Direct Green-PLS69.73% nih.gov
Phanerochaete chrysosporiumDirect Yellow 2782% researchgate.net
Phanerochaete chrysosporiumReactive Black 589% researchgate.net
Phanerochaete chrysosporiumReactive Red 12094% researchgate.net

Bacterial Degradation: Bacteria employ different strategies for dye degradation, often involving an initial anaerobic reduction of the azo bond, followed by aerobic degradation of the resulting aromatic amines. A bacterial consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 showed 98-99% decolorization of Disperse Red 78. emergentresearch.org Similarly, a rhizosphere bacterial consortium demonstrated a 98.47% decolorization of a disperse red dye after alternating anaerobic and aerobic cycles. scbt.com The efficiency of bacterial degradation can be influenced by various factors, including the bacterial strain, dye concentration, and environmental conditions.

Bacterial Strain/ConsortiumAzo DyeDecolorization Efficiency (%)ConditionsReference
Rhizosphere bacterial consortiumDisperse Red98.47%Alternating anaerobic-aerobic cycles scbt.com
Providencia rettgeri HSL1 and Pseudomonas sp. SUK1Disperse Red 7898-99%Sequential microaerophilic/aerobic emergentresearch.org
Paenochrobactrum glacieiDisperse Red 167~84%50 mg/L dye concentration researchgate.net
Bacterial ConsortiumDisperse Red 167.182.76%24 hours researchgate.net

Enzymatic Pathways (Azoreductases, Laccases, Peroxidases) and Gene Expression Studies

The biodegradation of azo dyes is primarily an enzymatic process. Key enzymes involved include azoreductases, laccases, and peroxidases.

Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond (–N=N–), which is often the initial and rate-limiting step in the degradation of azo dyes. This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. Azoreductases can be either flavin-dependent or flavin-free and utilize NADH or NADPH as electron donors. nih.gov Studies have shown significant azoreductase activity in various bacteria, leading to the decolorization of different azo dyes. nih.govmdpi.com

Laccases and Peroxidases: These are ligninolytic enzymes, primarily produced by white-rot fungi, that have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic aromatic compounds, including azo dyes.

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of substrates, leading to the formation of radicals that can undergo further reactions, resulting in dye degradation.

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that require hydrogen peroxide (H₂O₂) as an oxidizing agent to degrade recalcitrant compounds.

In a study on the degradation of Disperse Red 3B by a fungal-microalgal consortium, lignin peroxidase and manganese peroxidase activities were found to be key contributors to the degradation process, reaching 86.7 U/L and 122.5 U/L, respectively. nih.gov

Gene Expression Studies: Understanding the genetic basis of dye degradation is crucial for optimizing bioremediation processes. Transcriptomic analysis of Sphingomonas melonis B-2 during the degradation of Acid Blue 113 revealed the upregulation of genes encoding enzymes involved in benzoate and naphthalene degradation pathways, such as NADH quinone oxidoreductase and aromatic ring-hydroxylating dioxygenase. nih.gov Such studies help in identifying the key enzymes and metabolic pathways involved in the degradation of specific dyes.

Biotransformation Product Analysis and Pathway Elucidation

To ensure the complete detoxification of azo dyes, it is essential to identify the intermediate and final products of biodegradation. Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed for this purpose.

For a disperse red dye, GC-MS analysis of degradation products by a consortium of Aspergillus sp. and Chlorella sorokiniana identified several smaller molecular compounds, indicating the breakdown of the original dye structure. researchgate.net Similarly, in the degradation of Disperse Red 167 by Paenochrobactrum glaciei, GC-MS analysis identified intermediate metabolites, suggesting an asymmetric breakdown of the azo bond. researchgate.net

Based on the identified metabolites, a degradation pathway can be proposed. For many azo dyes, the pathway begins with the reductive cleavage of the azo bond by azoreductases, forming aromatic amines. These amines are then further degraded through hydroxylation and ring-opening reactions by other enzymes like dioxygenases, ultimately leading to mineralization into CO₂, H₂O, and other inorganic compounds. The manufacturing of this compound involves the coupling of diazotized 2-Chloro-4-nitrobenzenamine with Propanenitrile,3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-. worlddyevariety.com The degradation of 2-Chloro-4-nitroaniline has been reported to proceed via the formation of 4-amino-3-chlorophenol and 6-chlorohydroxyquinol by Rhodococcus sp. plos.org

Environmental Fate Modeling and Persistence Assessment Methodologies

Understanding the environmental fate of this compound is crucial for assessing its potential ecological risks. This involves evaluating its stability in various environmental compartments and its potential for transport and distribution.

Photostability and Hydrolytic Stability in Aquatic Systems

Photostability: Disperse dyes, due to their chemical nature, are designed to be stable and resistant to fading. However, they can undergo photodegradation when exposed to UV radiation in aquatic environments. The photocatalytic degradation of Disperse Red 1 in the presence of TiO₂ has been studied, showing that the degradation rate is influenced by factors such as surfactant concentration and the crystalline form of the TiO₂. nih.gov The photostability of azo dyes is dependent on their chemical structure, with some showing higher resistance to photodegradation than others.

Hydrolytic Stability: Disperse dyes generally exhibit good hydrolytic stability, particularly in the acidic pH range (4-6) typically used in dyeing processes. nih.gov However, under alkaline conditions, some disperse dyes containing ester groups can undergo hydrolysis. p2infohouse.org This stability is a key factor in their persistence in aquatic systems, as they are not readily broken down by water.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physicochemical properties, such as its low water solubility and hydrophobic character. scbt.com

Modeling Environmental Transport: Multimedia fate and transport models can be used to predict the distribution of chemicals in different environmental compartments, including air, water, soil, and sediment. These models consider processes such as advection, dispersion, transformation reactions, and intermedia transport. mdpi.com For disperse dyes, their low water solubility and tendency to adsorb to particulate matter are important parameters in these models. They are not expected to be highly mobile in the aqueous phase but may accumulate in sediments and soils. The transport of azo dyes in aquatic systems can lead to their entry into the food chain, posing potential health risks to organisms. mdpi.com

Persistence Assessment: The persistence of a chemical in the environment is a key factor in its risk assessment. Disperse dyes are generally not readily biodegradable, although they may be inherently biodegradable. scbt.com Their persistence in the environment means they can remain for long periods, potentially leading to long-term exposure for aquatic and terrestrial organisms. The assessment of persistence involves evaluating data from biodegradation studies, as well as its stability to abiotic degradation processes like photolysis and hydrolysis.

Advanced Analytical Chemistry for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of synthetic dyes like Disperse Red 169. These methods excel at separating complex mixtures into individual components, allowing for precise identification and quantification.

The development of a robust separation method is the first step in the reliable analysis of this compound. The primary goal is to achieve a good resolution between the target analyte and other components in the sample, such as other dyes, additives, or impurities.

Chromatographic Columns: Reversed-phase HPLC is the most common approach, with octadecyl-bonded silica (C18 or ODS) columns being the preferred stationary phase due to their versatility and ability to separate nonionic aromatic compounds like disperse dyes. mdpi.comnacalai.comnacalai.com The choice of column depends on the specific requirements of the analysis; for instance, UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency and faster analysis times compared to traditional HPLC columns. ub.edu

Mobile Phase Composition: The mobile phase in reversed-phase chromatography for disperse dyes typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. mdpi.comnacalai.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to effectively separate a wide range of compounds with different polarities. mdpi.com For example, a gradient might start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute more hydrophobic compounds. ub.edu Modifiers like formic acid or ammonium acetate are often added to the mobile phase to improve peak shape and ionization efficiency when the chromatograph is coupled to a mass spectrometer. mdpi.com

The development process involves optimizing several parameters, as detailed in the table below.

ParameterObjectiveTypical Conditions for Disperse Dyes
Stationary PhaseAchieve retention and selectivity.Reversed-phase C18 or C8 columns. nacalai.comnacalai.com
Mobile PhaseElute analytes and provide separation.Water/Acetonitrile or Water/Methanol mixtures. mdpi.com
Elution ModeSeparate compounds with varying polarities.Gradient elution is preferred for complex samples. mdpi.comub.edu
Flow RateOptimize analysis time and efficiency.0.2 - 1.0 mL/min for HPLC; higher for UHPLC. mdpi.com
Column TemperatureImprove peak shape and reproducibility.Typically controlled between 30-40°C. spectralabsci.com

For highly sensitive and selective detection, HPLC and UHPLC systems are often coupled with a mass spectrometer (MS). This combination, known as LC-MS, and its tandem version, LC-MS/MS, are powerful tools for trace analysis and identifying unknown impurities. High-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which is invaluable for confirming the identity of compounds and elucidating the structures of unknown transformation products or impurities. nih.govresearchgate.net

In a typical LC-MS/MS workflow for this compound:

The dye is extracted from the sample matrix (e.g., a polyester (B1180765) fiber) using a suitable solvent. mdpi.com

The extract is injected into the LC system, where this compound is separated from other components.

As the dye elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where it is converted into gas-phase ions. spectralabsci.com

The mass analyzer measures the mass-to-charge ratio (m/z) of the parent ion. In MS/MS, this parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured, creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. ub.eduresearchgate.net

This technique allows for detection limits in the range of nanograms per milliliter (ng/mL), making it suitable for detecting trace amounts of the dye on textiles or in environmental samples. nih.gov

Representative LC-MS Parameters for Disperse Dye Analysis
ParameterDescriptionTypical Setting
Ionization ModeMethod of ion generation.APCI or ESI, positive polarity. spectralabsci.com
Mass AnalyzerSeparates ions based on m/z.Triple Quadrupole (QqQ), Orbitrap, Time-of-Flight (TOF). nih.gov
Detection ModeMethod of data acquisition.Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling. researchgate.net
Limit of DetectionLowest detectable concentration.0.1 to 5.0 ng/mL. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantification

Spectrophotometry is a widely used technique for the quantification of dyes due to their inherent color. UV-Visible (UV-Vis) spectrophotometry measures the absorbance of light by a sample at a specific wavelength. For azo dyes, this absorbance is directly proportional to the concentration, following the Beer-Lambert Law. azom.com

The procedure involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). worldwidejournals.com Studies on the closely related Disperse Red 1 have shown that this method can be effectively used for quantification in aqueous media, with a limit of detection of 2.47 × 10⁻⁶ mol L⁻¹ and a limit of quantification of 8.22 × 10⁻⁶ mol L⁻¹. scielo.brresearchgate.net This technique is valuable for quality control in dye manufacturing, allowing for rapid checks of dye concentration in solutions. thermofisher.com

Spectrofluorimetry, which measures the fluorescence emission of a compound, is generally more sensitive than spectrophotometry. While azo dyes like this compound are not typically strongly fluorescent on their own, spectrofluorimetric methods can be developed, sometimes involving chemical reactions to produce a fluorescent product. The principles of this technique are well-established for other analytes and could be adapted for specific research applications requiring higher sensitivity.

Comparison of Spectroscopic Methods
MethodPrincipleAdvantagesLimitations
UV-Vis SpectrophotometryMeasures light absorbance by the dye's chromophore. azom.comRapid, cost-effective, good for QC. thermofisher.comLower sensitivity, prone to interference from other colored compounds.
SpectrofluorimetryMeasures light emitted by an excited molecule.Higher sensitivity and selectivity.Analyte must be fluorescent or be made fluorescent.

Effect-Directed Analysis (EDA) for Identification of Bioactive Transformation Products

Textile industry effluents are complex mixtures containing residual dyes, additives, and numerous transformation products formed during dyeing and wastewater treatment processes. banglajol.inforesearchgate.netpisrt.org Some of these transformation products, such as aromatic amines formed from the breakdown of azo dyes, can be more toxic than the parent compound. nih.gov

Effect-Directed Analysis (EDA) is a powerful strategy used to identify the specific chemicals responsible for toxic effects in these complex mixtures. The EDA workflow integrates chemical analysis with biological testing.

Fractionation: The complex environmental sample (e.g., textile effluent) is separated into numerous simpler fractions using techniques like HPLC.

Bioassays: Each fraction is tested using a biological assay (e.g., a test for mutagenicity or estrogenic activity) to pinpoint which fractions exhibit toxicity.

Identification: The chemical components within the "active" fractions are then identified using high-resolution mass spectrometry (LC-HRMS).

This approach allows researchers to focus identification efforts on only the compounds that are biologically active, making it an efficient tool for assessing the environmental impact of this compound and identifying its potentially hazardous transformation products. nih.govmdpi.com

Quality Control and Reference Standard Development for Research Applications

Reliable analytical measurements are fundamentally dependent on the availability of high-purity reference standards. For this compound, a reference standard is a well-characterized material used to confirm the identity and determine the concentration of the dye in unknown samples.

Quality Control (QC): In the manufacturing of dyes, QC is a multi-step process. fibre2fashion.com It begins with testing the purity of raw materials and intermediates and continues with in-process monitoring to ensure consistency. nbupbright.com The final dye product is tested against an established standard to verify its properties, including color strength, shade, and the absence of prohibited impurities. textiletoday.com.bd This ensures batch-to-batch consistency and performance. nbupbright.com

Reference Standard Development: For research and regulatory purposes, a primary reference standard must be synthesized and extensively characterized. The development process includes:

Synthesis and Purification: The compound is synthesized, potentially using methods like diazotization and coupling of precursors such as 2-Chloro-4-nitrobenzenamine. worlddyevariety.comnih.gov This is followed by purification steps to achieve a high degree of purity.

Characterization: The identity and structure of the purified compound are confirmed using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov

Purity Assessment: The purity of the standard is quantitatively determined using methods like HPLC-UV, and potential impurities are identified.

This well-characterized reference standard is then used to calibrate analytical instruments and validate methods for the accurate quantification of this compound in various samples.

Interactions with Materials and Advanced Functional Applications Research Oriented

Molecular Adsorption Mechanisms and Thermodynamics on Polymer Substrates

The interaction between Disperse Red 169 and polymer substrates, particularly polyester (B1180765), is governed by complex molecular adsorption mechanisms and thermodynamic principles. The hydrophobic nature and highly crystalline structure of polyester fibers necessitate specific conditions for effective dyeing. sciarena.com The adsorption process is influenced by factors such as temperature, the nature of the solvent, and the presence of auxiliary agents. sciarena.comupc.edu The uptake of disperse dyes by polymers is generally considered an endothermic process, meaning that an increase in temperature favors higher dye absorption. sciarena.com This is attributed to the increased tendency of dye molecules to move from the bulk solution phase to the solid polymer phase as the temperature of the dyeing bath rises. sciarena.com

To understand the efficiency and mechanism of dye uptake, adsorption isotherms and kinetic models are widely employed in dyeing research. sciarena.comresearchgate.net Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the liquid phase and the solid substrate. researchgate.netrsc.org Kinetic models, on the other hand, provide insight into the rate of dye adsorption. sciarena.com

Common kinetic models used to analyze the adsorption of disperse dyes include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. sciarena.comresearchgate.net The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valency forces. sciarena.comnih.gov The intra-particle diffusion model is used to investigate whether the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. sciarena.comresearchgate.net Studies on disperse dyes often show that the adsorption process fits well with the pseudo-second-order kinetics, indicating that chemisorption plays a significant role. sciarena.com For instance, research on azobenzene (B91143) disperse dyes reacting with peptide residues also showed a fit to pseudo-first-order kinetics. nih.gov

Table 1: Adsorption Kinetic Models in Dyeing Research

Kinetic ModelEquationDescription
Pseudo-first-order ln(qe - qt) = ln(qe) - k1tAssumes the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. sciarena.comnih.gov
Pseudo-second-order t/qt = 1/(k2qe^2) + t/qeThe rate-limiting step is chemisorption, involving shared or exchanged electrons between the adsorbent and adsorbate. sciarena.com
Intra-particle diffusion qt = kp*t^(1/2) + CUsed to identify the diffusion mechanism. If the plot of qt versus t^(1/2) is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. sciarena.comresearchgate.net

Where qe and qt are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively. k1 (min⁻¹), k2 (g/mg·min), and kp (mg/g·min^(1/2)) are the rate constants for each model.

The diffusion of disperse dye molecules into the polymer matrix is a critical step in the dyeing process. The diffusion coefficient (D) quantifies the rate of this penetration and is highly dependent on temperature and the concentration of the dye. sciarena.comcapes.gov.br As temperature increases, the polymer chains gain more mobility, expanding the free volume within the amorphous regions of the fiber, which in turn facilitates dye diffusion and leads to an increase in the diffusion coefficient. sciarena.comcapes.gov.br

The relationship between the diffusion coefficient and temperature can be described by the Arrhenius equation, which allows for the calculation of the activation energy of diffusion (Ea). The activation energy represents the energy barrier that a dye molecule must overcome to diffuse into the polymer structure. sciarena.com A lower activation energy implies that less energy is required for diffusion to occur, making the dyeing process more efficient. For example, pretreatment of polyester with certain nanomaterials has been shown to lower the Ea for Disperse Red 167, a similar dye, by over 18%. sciarena.com The diffusion coefficients for disperse dyes in polyethylene (B3416737) terephthalate (B1205515) (PET) are known to be concentration-dependent. capes.gov.br

Table 2: Diffusion and Activation Parameters for Disperse Dye on Polyester

ParameterDescriptionSignificance in Dyeing
Diffusion Coefficient (D) A measure of the rate at which dye molecules move through the polymer matrix.Higher values indicate faster dye penetration and potentially shorter dyeing times. It increases with temperature. sciarena.com
Activation Energy (Ea) The minimum energy required for a dye molecule to diffuse into the polymer fiber.A lower Ea value signifies a more energy-efficient dyeing process, as the energy barrier for diffusion is reduced. sciarena.com
Thermodynamic Affinity The difference between the chemical potential of the dye in its standard state in the fiber and in the dyebath.Indicates the tendency of the dye to move from the bath to the fiber.
Enthalpy of Dyeing (ΔH°) The heat absorbed or released during the dyeing process.A positive value indicates an endothermic process, where dyeing is favored at higher temperatures. sciarena.com
Entropy of Dyeing (ΔS°) The change in the degree of randomness of the system during dyeing.A positive value suggests an increase in disorder, which is thermodynamically favorable. sciarena.com

Supercritical Fluid Dyeing for Mechanistic Insights and Material Science

Supercritical fluid dyeing, particularly using carbon dioxide (sc-CO₂), has emerged as an environmentally friendly alternative to traditional water-based dyeing methods. mdpi.com This technique eliminates wastewater generation and does not require drying, making it more energy-efficient. sciarena.commdpi.com Supercritical CO₂, which forms above 31.1 °C and 7.38 MPa, acts as a nonpolar solvent with low viscosity and high diffusivity, allowing it to easily penetrate hydrophobic fibers like polyester. mdpi.comsemanticscholar.org This enhanced penetration swells the polymer, increases the free volume of the molecular chains, and facilitates higher dye diffusion without the need for chemical carriers. mdpi.com

The efficiency of supercritical fluid dyeing is heavily dependent on the solubility of the dye in sc-CO₂. semanticscholar.org Only hydrophobic dyes, such as disperse dyes, exhibit significant solubility in the nonpolar sc-CO₂ medium. mdpi.com The solubility of dyes like this compound is influenced by system parameters such as pressure and temperature. mdpi.com Generally, increasing the pressure at a constant temperature increases the density of the sc-CO₂ and, consequently, enhances dye solubility. nih.govscirp.org The effect of temperature is more complex; at constant pressure, increasing temperature can decrease sc-CO₂ density (reducing solubility), but it can also increase the vapor pressure of the dye (increasing solubility). doi.org

To predict and correlate dye solubility, several density-based semi-empirical models have been developed. These include the Chrastil, Kumar and Johnston (K-J), and Bartle models. mdpi.comscirp.org These models relate the dye solubility to the density of the supercritical fluid and the absolute temperature, incorporating parameters that account for the association between dye and solvent molecules and the heat of vaporization. scirp.orgdoi.org The K–J model has been found to be particularly suitable for fitting the solubility of some azo disperse dyes in sc-CO₂. mdpi.com

Table 3: Solubility Correlation Models for Dyes in sc-CO₂

ModelBasic EquationKey Parameters
Chrastil ln(S) = k * ln(ρ) + A/T + BS: solubility, ρ: sc-CO₂ density, T: absolute temperature. k is the association number, A relates to the heat of solvation and vaporization, B depends on molecular weights. scirp.org
Kumar and Johnston (K-J) ln(S) = -A/T + Bρ + CS: solubility, T: absolute temperature, ρ: sc-CO₂ density. A, B, and C are model-specific constants. mdpi.com
Bartle ln(SP) = A + B/T + C*ρS: mole fraction solubility, P: pressure, T: absolute temperature, ρ: sc-CO₂ density. A, B, and C are empirical constants. mdpi.com

The molecular structure of the disperse dye plays a crucial role in its solubility in sc-CO₂ and its subsequent dyeing performance. The presence of certain functional groups can significantly alter solubility. For instance, polar groups like hydroxyethyl (B10761427) can lower the solubility of a dye in nonpolar sc-CO₂. mdpi.com Conversely, the presence of halogen atoms in the structure of C.I. This compound has been noted to enhance its solubility in this medium. mdpi.com

The size and configuration of the dye molecule also affect its diffusion within the polymer. For example, increasing the length of alkyl side chains on a dye molecule can increase its size, which may hinder its diffusion through the amorphous pores of the polymer, thereby reducing dye uptake. mdpi.com However, these same structural modifications can sometimes improve the fastness properties of the dyeing. mdpi.com Therefore, designing disperse dyes for supercritical applications involves a careful balance between structural features that promote solubility in sc-CO₂ and those that facilitate efficient diffusion and strong interaction with the polymer matrix.

Integration with Nanomaterials for Enhanced Performance or Novel Functionalities

The integration of nanomaterials with disperse dyes like this compound opens avenues for enhancing dyeing processes and creating textiles with novel functionalities. Nanotechnology can be applied to modify the dye itself or the polymer substrate to improve dyeability and performance properties. sciarena.com

Dye-Semiconductor Nanoparticle Composites for Photocatalysis

This compound, as a representative azo dye, is a subject of research in the field of photocatalysis, particularly in its degradation using dye-semiconductor nanoparticle composites. These composites are investigated for their potential in wastewater treatment by breaking down dye molecules into less harmful substances.

Semiconductor nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts due to their non-toxic nature, chemical stability, and low cost. researchgate.netacs.org When these nanoparticles are illuminated with light of sufficient energy, they generate electron-hole pairs. acs.org These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are strong oxidizing agents capable of degrading organic pollutants like this compound. researchgate.netacs.org

Research has explored the use of various semiconductor materials in conjunction with azo dyes. For instance, studies have demonstrated the effectiveness of TiO₂ nanotubes for the degradation of Disperse Red 1, achieving significant reductions in total organic carbon. researchgate.net The efficiency of the photocatalytic process is influenced by several factors, including the concentration of the catalyst, the pH of the solution, the initial dye concentration, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.net For example, the degradation of Disperse Red 60 was optimized under specific conditions of H₂O₂ concentration, ZnO catalyst loading, and pH. researchgate.net

The combination of plasmonic nanoparticles, such as gold (Au), with semiconductor photocatalysts can enhance the efficiency of the photocatalytic process under a broader spectrum of light, including visible light. acs.org Furthermore, the morphology and composition of the nanocomposite play a crucial role. For instance, composites of copper oxide (Cu₂O) and TiO₂ quantum dots have shown excellent performance in the degradation of other dyes like Congo red. jwent.net The interaction between the different components of the composite can lead to more stable electron-hole pairs, thereby increasing the photocatalytic performance. jwent.net

Photovoltaic Properties of Disperse Red Dye-Sensitized Systems

Disperse Red dyes, including those structurally related to this compound, have been investigated for their potential application in dye-sensitized solar cells (DSSCs). DSSCs are a type of thin-film solar cell that are low-cost to produce and can be made semi-transparent and flexible. wikipedia.org They are based on a photo-sensitized anode, an electrolyte, and a semiconductor. wikipedia.org

In a DSSC, dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), absorb incident light. wikipedia.orgkfupm.edu.sa This absorption excites electrons in the dye molecules, which are then injected into the conduction band of the semiconductor. wikipedia.org These electrons travel through the semiconductor to an external circuit, generating an electric current. The oxidized dye is then regenerated by a redox mediator in the electrolyte. kfupm.edu.sa

The photovoltaic performance of DSSCs is characterized by parameters such as the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). scirp.org The Jsc is influenced by the absorption spectrum of the dye, with many organic dyes showing poorer absorption in the red part of the spectrum compared to silicon. wikipedia.org The Voc is also a critical parameter, with values over 0.4 V being considered satisfactory for some natural dye-based systems. mdpi.com The performance of DSSCs can be improved by optimizing the semiconductor layer and the electrolyte composition. scirp.org

Photomechanical and Thermomechanical Responses of Doped Polymer Systems

The incorporation of azo dyes like Disperse Red 1 into polymer systems, such as poly(methyl methacrylate) (PMMA), can induce significant changes in their photomechanical and thermomechanical properties. mdpi.comresearchgate.net These effects are primarily driven by the photoisomerization of the azobenzene groups in the dye molecules. mdpi.com Azobenzene dyes can exist in two isomeric forms: a stable, elongated trans form and a bent cis form. mdpi.com The transition between these states can be triggered by light of specific wavelengths or by heat. mdpi.com

This photo-induced change in molecular shape can lead to macroscopic mechanical deformation in the host polymer, a phenomenon known as the photomechanical effect. mcgill.ca The interaction between the dye molecules and the polymer matrix can result in changes to the material's properties, such as its stiffness (Young's modulus) and glass transition temperature (Tg). mdpi.com Research has shown that doping PMMA fibers with Disperse Red 1 can increase both the stiffness and the Tg of the fibers. mdpi.com

The response of these doped polymer systems is complex and can involve several mechanisms, including photothermal heating, angular hole burning, and molecular reorientation. researchgate.netmdpi.com Photothermal heating, where absorbed light energy is converted into heat, is often a dominant mechanism contributing to the observed mechanical response. mdpi.commdpi.com

Annealing the doped polymer below its glass transition temperature can also influence its mechanical properties. For instance, annealing has been observed to decrease the Young's modulus while increasing the Tg of DR1-doped PMMA fibers. researchgate.net The study of these effects is crucial for the development of light-actuated materials and devices, such as photoswitches and materials with a tunable Young's modulus. mdpi.comntnu.no

Table: Thermomechanical Properties of DR1-Doped PMMA Fibers

PropertyEffect of DR1 DopingEffect of Annealing (below Tg)
Young's Modulus Increase mdpi.comDecrease researchgate.net
Glass Transition Temperature (Tg) Increase mdpi.comIncrease researchgate.net

This table summarizes the general trends observed in studies on Disperse Red 1-doped PMMA fibers.

Chemical Stability and Formulation Science for Research Materials

The stability and properties of Disperse Red dye formulations are critical for their application in research, particularly in areas like inkjet printing and the development of advanced materials. The chemical stability of these formulations is influenced by various factors, including temperature, freeze-thaw cycles, and the presence of additives. nih.gov

Thermal and Freeze-Thaw Stability of Disperse Red Dye Formulations

The thermal stability of disperse dye formulations is essential for their storage and use. High temperatures can lead to the agglomeration of dye particles, resulting in an increase in particle size and a decrease in the quality of the dispersion. nih.gov Similarly, freeze-thaw cycles can also cause particle agglomeration, negatively impacting the stability of the formulation. nih.gov

To enhance the thermal and freeze-thaw stability of Disperse Red dye formulations, various additives are often incorporated. These can include surfactants and water-soluble alcohols. nih.gov For instance, the freeze-thaw stability of some dye inks has been shown to improve with an increasing mass fraction of water-soluble alcohols. nih.gov The choice and concentration of these additives are crucial for optimizing the stability of the formulation. In some cases, a high dye content (e.g., 20-35 wt%) can contribute to optimal thermal stability in ink formulations.

Rheological Properties and Particle Size Distribution in Research Concentrates

The rheological properties, such as viscosity, and the particle size distribution are key parameters that determine the performance of disperse dye concentrates in research applications. uni-muenchen.deresearchgate.net The viscosity of a suspension is influenced by several factors, including the volume fraction of the dispersed phase, the particle size and shape, and the properties of the dispersion medium. uni-muenchen.de

In the context of inkjet inks, the viscosity and particle size must be carefully controlled to ensure proper jetting from the printhead and to prevent nozzle clogging. researchgate.net The particle size distribution is a critical factor, as larger particles or agglomerates can lead to printing issues. sdc.org.uk Dispersing agents are used to stabilize the dye particles and maintain a narrow particle size distribution. researchgate.net The chemical structure of the dispersing agent can significantly influence the viscosity and particle size distribution of the ink. researchgate.net

The rheological behavior of disperse dye formulations is often characterized to ensure they meet the specific requirements of the intended application. For example, some inks are designed to exhibit Newtonian behavior, where the viscosity is independent of the shear rate. mdpi.com Combining measurements of dynamic viscosity with particle size analysis can provide a comprehensive quality control method for these research materials. researchgate.net

Table: Factors Influencing the Stability and Properties of Disperse Red Dye Formulations

PropertyInfluencing Factors
Thermal Stability Temperature, dye concentration, additives (e.g., surfactants). nih.gov
Freeze-Thaw Stability Freeze-thaw cycles, additives (e.g., water-soluble alcohols, surfactants). nih.gov
Rheology (Viscosity) Dispersed phase content, particle size and shape, dispersion medium, temperature, dispersing agents. uni-muenchen.deresearchgate.net
Particle Size Distribution Dispersing agents, milling process, potential for agglomeration. researchgate.netsdc.org.uk

Future Research Directions and Emerging Methodologies

Development of Novel Spectroscopic Probes based on Disperse Red 169 Chemistry

The inherent chromophoric properties of azo dyes, including this compound, make them excellent candidates for the development of new spectroscopic probes. The azo group (-N=N-) can act as an efficient "ON-OFF" switch for fluorescence, a concept that has been exploited in the creation of "pro-fluorescence" probes. researchgate.net These probes are designed to be non-fluorescent until a specific reaction occurs, such as enzymatic cleavage of the azo bond, which then "turns on" the fluorescence.

Future research in this area will likely focus on synthesizing derivatives of this compound that can act as highly selective and sensitive fluorescent chemosensors for various analytes, including metal cations and biologically relevant molecules. researchgate.netrsc.org The strategy often involves introducing a fluorophore to the azobenzene (B91143) moiety of the dye. researchgate.net The development of such probes could have significant applications in bioimaging and environmental monitoring. For instance, a this compound-based probe could be designed to detect specific enzymes or metal ions in biological systems or water samples. The synthesis of fluorescent-dye-labeled nucleotides with cleavable azo linkers is another promising avenue for applications in DNA sequencing. rsc.org

Advanced Computational Design of this compound Analogues with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific, desired properties. For this compound, advanced computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to design analogues with tailored characteristics, such as enhanced color fastness, specific absorption spectra, or improved biodegradability. frontiersin.org

QSAR models, for example, can establish relationships between the molecular structure of a dye and its properties, such as its toxicity or its efficiency in dyeing synthetic fibers. frontiersin.orgnih.gov By understanding these relationships, researchers can computationally screen and identify new dye structures with improved performance and reduced environmental impact. DFT studies can provide insights into the electronic structure and spectroscopic properties of this compound and its potential analogues, guiding the synthesis of new dyes with optimized characteristics for specific applications. acs.org

A study on 41 different dyes, including Disperse Red 60, utilized QSAR modeling to predict their removal by coagulation with aluminum chloride. frontiersin.org This approach can be extended to this compound to design analogues that are more amenable to removal from wastewater.

Integrated Remediation Systems for Complex Effluents Containing Disperse Red Dyes

The treatment of textile effluents containing Disperse Red dyes is often challenging due to the complex nature of the wastewater, which can include a mixture of dyes, salts, and other chemicals. nih.gov Integrated remediation systems that combine different treatment technologies are emerging as a more effective approach than single-process treatments. mdpi.comfrontiersin.org

Future research will likely focus on optimizing combinations of biological and chemical processes. For instance, a system could involve an initial anaerobic biological treatment to break down the azo bond, followed by an aerobic treatment to degrade the resulting aromatic amines. hspublishing.orgjofamericanscience.org This can be further combined with Advanced Oxidation Processes (AOPs), such as ozonation or Fenton treatment, to achieve a higher degree of mineralization and color removal. atlantis-press.commdpi.commdpi.comunimi.itresearchgate.net The integration of AOPs with biological methods has shown promise in enhancing the degradation of textile dyes. mdpi.com

Phytoremediation and phycoremediation, using plants and microalgae, respectively, are also being explored as eco-friendly components of integrated systems for treating textile wastewater.

Remediation TechnologyDescriptionKey Research Findings
Anaerobic-Aerobic Biological Treatment A two-stage process where anaerobic conditions break the azo bond, and aerobic conditions degrade the resulting aromatic amines.A study on Disperse Red degradation by a rhizosphere bacterial consortium showed a 98.47% decolorization after sequential anaerobic and aerobic cycles. hspublishing.orgjofamericanscience.org
Advanced Oxidation Processes (AOPs) Chemical treatment processes that generate highly reactive hydroxyl radicals to degrade organic pollutants. atlantis-press.commdpi.comOzonation and Fenton processes have been shown to be effective in decolorizing and mineralizing azo dyes. atlantis-press.comunimi.it
Integrated Biological-AOPs A combined approach that utilizes both biological and chemical oxidation methods for more complete degradation. researchgate.netThe combination of biological treatment with AOPs can lead to higher decolorization efficiency and mineralization of textile dyes. researchgate.net

Exploration of this compound Chemistry in Optoelectronic and Sensing Technologies (Fundamental Research)

The unique electronic and optical properties of azo dyes make them interesting candidates for applications in optoelectronics and sensing technologies. researchgate.netjchemrev.com The π-conjugated system of this compound allows for strong light absorption in the visible spectrum, a property that can be harnessed in various applications.

Fundamental research is needed to explore the potential of this compound and its derivatives in areas such as:

Non-linear optics: Azo dye-containing polymers have been investigated for their second-order non-linear optical properties, which are crucial for applications in electro-optic switching and frequency doubling.

Optical data storage: Organic dyes have been used as the recording layer in optical discs. researchgate.netresearchgate.netmdpi.com The photo-induced isomerization of the azo group could potentially be utilized for high-density optical data storage.

Dye-sensitized solar cells (DSSCs): Azo dyes can be used as sensitizers in DSSCs, where they absorb light and inject electrons into a semiconductor material to generate electricity. acs.org The efficiency of these cells is highly dependent on the dye's anchoring group to the semiconductor surface. acs.org

While much of the research in this area has focused on other azo dyes, the fundamental principles can be applied to this compound, opening up new avenues for its application beyond the textile industry.

Unraveling Complex Biotransformation Pathways and Microbial Community Dynamics

Understanding the microbial processes involved in the breakdown of this compound is crucial for developing effective bioremediation strategies. Future research will focus on identifying the specific microorganisms and enzymes responsible for its degradation and elucidating the complete biotransformation pathways. nih.gov

The use of microbial consortia, or mixtures of different microbial species, has been shown to be more effective in degrading complex pollutants like azo dyes than single microbial strains. nih.govmdpi.com This is because different species within the consortium can perform different steps in the degradation pathway, leading to a more complete breakdown of the dye molecule. nih.gov For example, a study on the degradation of a Disperse Red dye utilized a consortium of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.org

A study on the degradation of Disperse Red 167 by Paenochrobactrum glaciei identified the involvement of both laccase and azoreductase enzymes and elucidated the metabolic pathway. researchgate.net Similar studies are needed for this compound to fully understand its biotransformation.

Microbial ApproachDescriptionKey Research Findings
Microbial Consortia The use of a mixed community of microorganisms to achieve more complete degradation of complex pollutants. nih.govmdpi.comA consortium of Aspergillus flavus and Fusarium oxysporium has been used for the biological treatment of real textile effluent. nih.gov
Enzymatic Degradation The use of specific enzymes, such as azoreductases and laccases, to break down the azo bond and other parts of the dye molecule. nih.govnih.govStreptomyces coelicoflavus has been shown to degrade commercial silk dyes through the action of peroxidase and laccase enzymes. tci-thaijo.org
Phytotoxicity Assessment Evaluating the toxicity of the dye and its degradation byproducts on plants to ensure the environmental safety of the remediation process.Decolorized metabolites from the degradation of Reactive Red 120 by a bacterial consortium showed improved mung bean seed germination. nih.gov

Q & A

Q. What are the standard methods for characterizing the chemical stability of Disperse Red 169 in aqueous solutions?

To assess stability, researchers typically use spectrophotometric analysis to monitor absorbance changes under controlled thermal and freeze-thaw cycles. Key parameters include average particle size (via dynamic light scattering), viscosity, and surface tension. Centrifugal stability can be quantified using specific absorption rates (e.g., >80% absorption indicates stability). Additives like PVP-K30 (≤0.7 wt%) and triethanolamine (≤1 wt%) are critical for maintaining dispersion integrity .

Q. How can researchers design toxicity assays for this compound using zebrafish embryo models?

Zebrafish embryos are exposed to graded concentrations of this compound (e.g., 0.1–100 ppm) during early developmental stages (6–120 hours post-fertilization). Endpoints include mortality rates, morphological abnormalities (e.g., yolk sac edema), and behavioral changes. Transcriptomic analysis (RNA sequencing) is recommended to identify differentially expressed genes (DEGs), particularly those linked to oxidative stress or endocrine disruption. Controls must include solvent-only and untreated groups .

Q. What are the optimal formulations for this compound-based inks to ensure thermal and freeze-thaw stability?

Stable ink formulations require:

  • Additive ratios : 20–35 wt% pigment dispersion, 6–14 wt% glycol/glycerol blends.
  • Surfactants : FAPE/SDS mixtures (e.g., 0.2 wt% FAPE + <0.15 wt% SDS) to minimize particle aggregation.
  • pH control : Maintain pH 8–9 using triethanolamine (<1 wt%) to stabilize zeta potential. Validation involves testing viscosity, surface tension, and particle size after 5–10 thermal (40–60°C) or freeze-thaw cycles .

Advanced Research Questions

Q. How can transcriptomic data from this compound-exposed organisms resolve contradictions in reported toxicological outcomes?

Conflicting results (e.g., variable LC50 values) may arise from species-specific metabolic pathways or exposure durations. To address this, integrate RNA-seq data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify conserved molecular targets (e.g., cytochrome P450 enzymes). Cross-validate findings using in vitro models (e.g., human hepatocyte cell lines) and dose-response alignment .

Q. What advanced statistical methods are recommended for analyzing this compound stability data with multiple interacting variables?

Multivariate analysis (e.g., principal component analysis or factorial design) is critical when testing additive interactions (e.g., PVP-K30 + SDS). Response surface methodology (RSM) can optimize formulations by modeling nonlinear relationships between variables (e.g., surfactant concentration vs. particle size). Ensure ≥3 biological replicates and report confidence intervals (95% CI) for reproducibility .

Q. How do molecular dynamics simulations improve understanding of this compound’s interaction with textile substrates?

Simulations can predict binding affinities between this compound and polyester fibers under varying pH and temperature. Use force fields (e.g., CHARMM) to model dye-fiber interactions, focusing on hydrogen bonding and van der Waals forces. Validate with experimental adsorption isotherms and FTIR spectroscopy to confirm simulated binding sites .

Methodological Best Practices

  • Data Reproducibility : Document exact concentrations of additives, pH adjustments, and environmental conditions (e.g., humidity during ink testing). Raw data (e.g., particle size distributions) should be archived in open-access repositories .
  • Contradiction Mitigation : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings against prior studies. Highlight methodological differences (e.g., exposure protocols) that may explain disparities .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols). Declare conflicts of interest and funding sources transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.